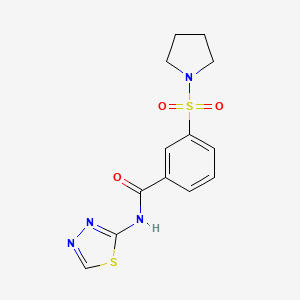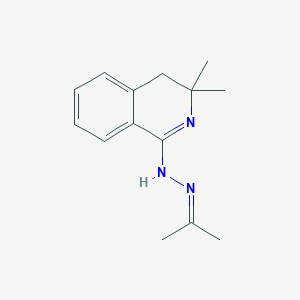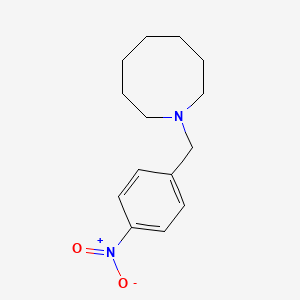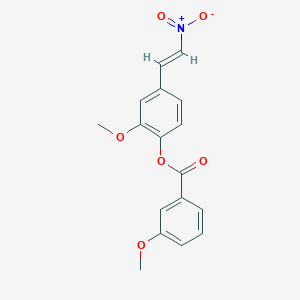
3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide, commonly known as PTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTB is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
PTB exerts its biological effects by inhibiting the activity of several enzymes, including COX-2 and 5-LOX. COX-2 is involved in the production of prostaglandins, which are involved in the inflammatory response. 5-LOX is involved in the production of leukotrienes, which are also involved in the inflammatory response. By inhibiting the activity of these enzymes, PTB reduces inflammation and may have anti-cancer and anti-diabetic effects.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. PTB has also been shown to inhibit the growth of several cancer cell lines, possibly by inducing apoptosis. Additionally, PTB has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PTB is that it has been extensively studied and its mechanism of action is well understood. Additionally, PTB has been shown to have several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic effects. However, one limitation of PTB is that it may have off-target effects, which could limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on PTB. One area of research could be to further investigate its anti-inflammatory effects, particularly in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research could be done to investigate its potential as a treatment for diabetes and other metabolic disorders.
Métodos De Síntesis
PTB can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with chlorosulfonic acid to form 2-chloro-4-(2-thienyl)thiazole. This intermediate is then reacted with N-(2-bromoethyl)pyrrolidine to form the pyrrolidine-thiazole intermediate. Finally, this intermediate is reacted with 4-amino-N-(3,4-dimethoxyphenyl)benzamide to form PTB.
Aplicaciones Científicas De Investigación
PTB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. PTB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. PTB has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, PTB has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Propiedades
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c18-12(15-13-16-14-9-21-13)10-4-3-5-11(8-10)22(19,20)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAYATFFIULLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)

![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)

![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)